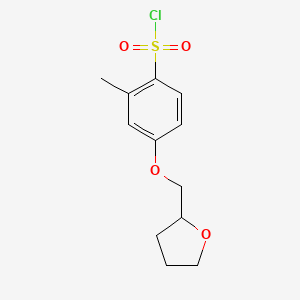

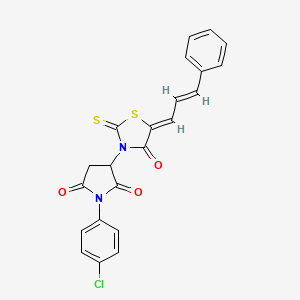

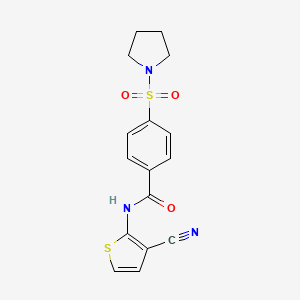

3-chloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring. They are known for their various biological activities and are used in the production of dyes, detergents, and pharmaceuticals .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions . The specific reactions that this compound can undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzenesulfonamides are generally stable compounds. They are often solids at room temperature and are soluble in organic solvents .科学的研究の応用

Synthetic Applications

Catalytic Reactions

Benzenesulfonamides have been used in oxidative cross-coupling reactions, demonstrating their utility as substrates in the synthesis of complex molecules. For example, N-(2‘-Phenylphenyl)benzenesulfonamides reacted with acrylate esters in the presence of a palladium-copper catalyst system to produce phenanthridine derivatives (Miura et al., 1998). This showcases their importance in facilitating bond formation through catalytic processes.

Biological Applications

Antimicrobial and Anti-HIV Activity

Sulfonamide derivatives, including those with benzenesulfonamide moieties, have been synthesized and evaluated for their antimicrobial and anti-HIV activities. A study found that novel primary and secondary benzenesulfonamides bearing 1,3,4-oxadiazole moieties exhibited promising in vitro activities, highlighting their potential in drug development (Iqbal et al., 2006).

Enzyme Inhibition

Sulfonamide hybrids have been explored for their enzyme inhibition capabilities, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These studies indicate their potential therapeutic applications in treating diseases like Alzheimer's (Kausar et al., 2019).

Chemical Properties and Reactions

Synthetic Methodologies

Research has developed novel methods for preparing benzenesulfonamide derivatives, demonstrating the chemical versatility of sulfonamides. These methods enable the synthesis of complex molecules, which can be further functionalized for various applications, including dyes and pharmaceuticals (Katritzky et al., 1993).

Metalation and Synthetic Applications

Benzenesulfonamides serve as powerful directed metalation groups (DMGs), offering vast possibilities in arylsulfonamide chemistry. They are utilized in heterocyclic synthesis, demonstrating their significance in constructing diverse molecular frameworks (Familoni, 2002).

Safety and Hazards

特性

IUPAC Name |

3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3S/c21-18-9-6-10-19(15-18)27(24,25)22-11-4-5-12-23-13-14-26-20(16-23)17-7-2-1-3-8-17/h1-3,6-10,15,20,22H,4-5,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFPHUNPSZOGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

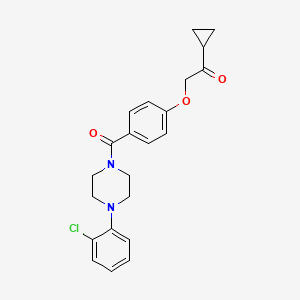

![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2667907.png)

![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)

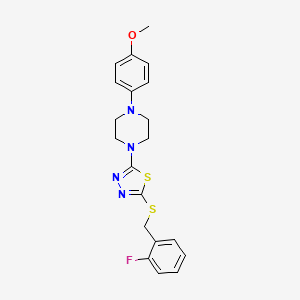

![2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2667909.png)

![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)

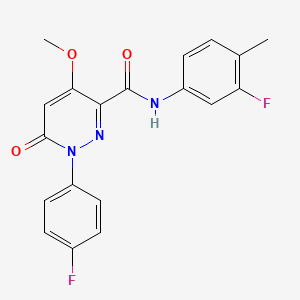

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide](/img/structure/B2667926.png)